molecular formula C16H24O4S B14203955 Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester CAS No. 872674-36-7

Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester

Cat. No.: B14203955
CAS No.: 872674-36-7
M. Wt: 312.4 g/mol
InChI Key: HFGGFQLCHQKUDH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester: is an organic compound with a complex structure that includes aromatic, ester, ether, and sulfide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and antifungal properties. They are also explored for their ability to interact with biological macromolecules .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form bonds with metal ions, influencing enzymatic activities and other biological processes .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester is unique due to the presence of the sulfur-containing side chain, which imparts distinct chemical properties and reactivity compared to simpler benzoic acid esters.

Properties

CAS No.

872674-36-7

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 4-[2-(2,2-diethoxyethylsulfanyl)ethyl]benzoate

InChI

InChI=1S/C16H24O4S/c1-4-19-15(20-5-2)12-21-11-10-13-6-8-14(9-7-13)16(17)18-3/h6-9,15H,4-5,10-12H2,1-3H3

InChI Key

HFGGFQLCHQKUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSCCC1=CC=C(C=C1)C(=O)OC)OCC

Origin of Product

United States

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